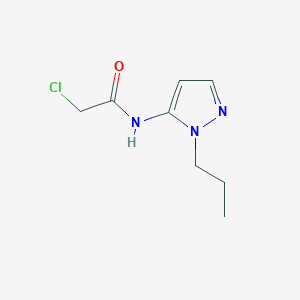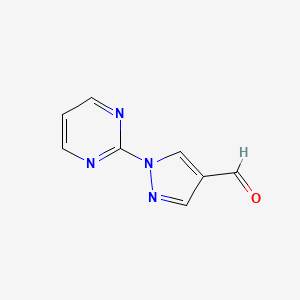
1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
Pyrimidines and pyrazoles are both important classes of heterocyclic compounds. Pyrimidines are aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrimidine and pyrazole derivatives often involves reactions with various reagents under specific conditions . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized using a chalcone-bearing thiophene nucleus .
Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques, including IR, NMR, and UV-Vis . Computational tools can also be used to investigate their molecular and electronic behavior .
Chemical Reactions Analysis
Chemical reactions involving pyrimidine and pyrazole derivatives can be complex and varied, depending on the specific compounds and conditions involved .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined through various experimental methods. For example, the melting point, yield, and NMR data can be obtained through laboratory experiments .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, including those related to 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde, and evaluated their antimicrobial activities against various bacteria and fungi. The results indicated that the antimicrobial activity depended on the type of the Schiff base moiety, with no cytotoxic activity observed in the tested compounds (Hamed et al., 2020).
Antitumor Activity and Molecular Docking
El-Zahar et al. (2011) focused on synthesizing benzofuran-2-yl pyrazole pyrimidine derivatives from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde (a compound closely related to 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde). The study also included molecular docking studies of the newly prepared compounds as thymidylate synthase inhibitors, and the evaluation of their cytotoxic activity against human liver carcinoma cell lines (El-Zahar et al., 2011).
Synthesis and Evaluation of Analogues for Anticancer Activity
Research by Reddy et al. (2014) developed a microwave-assisted strategy for synthesizing a series of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, assessing their biological evaluation as anticancer agents. The design of these compounds was based on docking with the mTOR protein, and they showed significant activity against various human cancer cell lines (Reddy et al., 2014).
Design and Synthesis for Anticonvulsant and Analgesic Studies
A study by Viveka et al. (2015) involved designing and synthesizing new compounds starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound similar to 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde. The synthesized compounds were evaluated for their in vivo anticonvulsant activity using the maximal electroshock seizure test, and their analgesic activity was investigated by the tail flick method (Viveka et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-pyrimidin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-6-7-4-11-12(5-7)8-9-2-1-3-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZFJMJCQMKFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



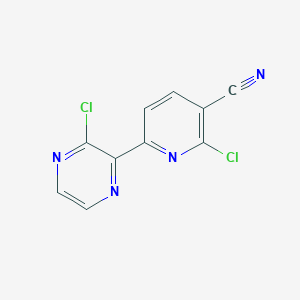
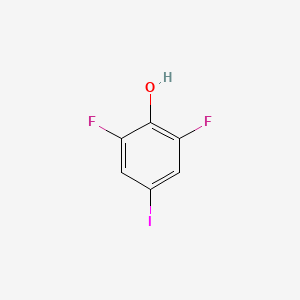

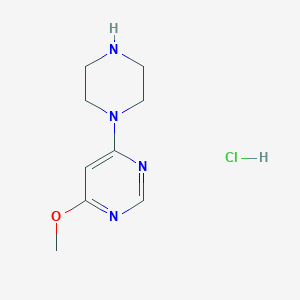
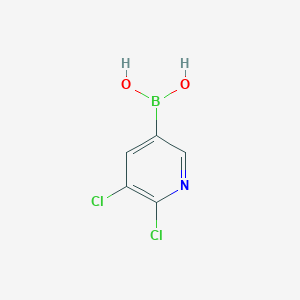
![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)
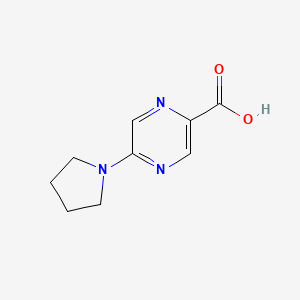
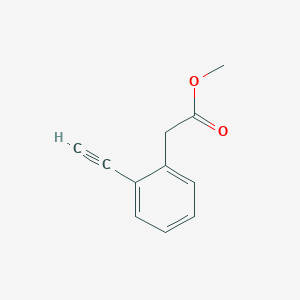

![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine](/img/structure/B1418859.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)
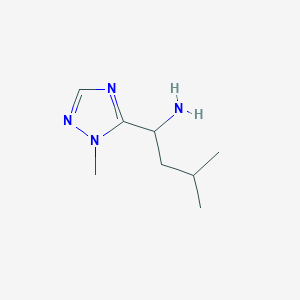
![2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B1418862.png)
